molecular formula C15H18N2O2 B2515604 N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide CAS No. 1226438-92-1

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

Cat. No. B2515604
CAS RN: 1226438-92-1
M. Wt: 258.321
InChI Key: QJHGCKUTENBYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, similar compounds with benzamide moieties and substituted pyrrole groups have been synthesized and studied for various pharmacological activities and chemical properties. For instance, benzamide derivatives with pyrazole and piperazine substitutions have shown significant anti-inflammatory and dopamine receptor affinity, respectively . The importance of the benzamide group in these compounds is often associated with their biological activity, as seen in the PDE IV inhibitor development .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoic acid or its chloride with an amine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and in some cases, by X-ray crystallography . The structure of the pyrrole derivative N-(3,4-di-benzoyl-2,5-di-methylpyrrol-1-yl)-4-methoxy-benzamide was determined, showing that the benzoylamide unit is twisted with respect to the pyrrole ring, indicating potential for intermolecular hydrogen bonding . These techniques would be essential in confirming the structure of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" once synthesized.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including further functionalization and interaction with other chemical entities. For example, the presence of an N,O-bidentate directing group in some benzamide compounds makes them suitable for metal-catalyzed C–H bond functionalization reactions . The reactivity of "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" would likely be influenced by the presence of the pyrrole and methoxy groups, which could affect its electronic properties and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and pyrrole can affect these properties. For instance, the crystal structure of a related compound showed that different polymorphs can exist, which may have different physical properties . Theoretical calculations, such as density functional theory (DFT), can be used to predict the properties of new compounds like "N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide" .

Scientific Research Applications

Pyrrole-Based Compounds in Drug Discovery

Pyrrole-based compounds play a significant role in drug discovery due to their wide range of biological activities. The pyrrole ring, a common motif in many pharmaceuticals, is explored for various therapeutic areas. For instance, pyrrole-based drugs targeting specific diseases such as cancer, microbial infections, and viral diseases have been identified, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Li Petri et al., 2020). The development of novel synthetic pyrrole compounds with drug-like properties underscores the potential for N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in various biomedical applications.

Antimalarial Activity of Marine-Derived Natural Products

The search for antimalarial agents among marine-derived natural products has identified several compounds with significant activity. This research avenue demonstrates the potential of natural and synthetic compounds in addressing global health challenges like malaria. Although not directly related, the exploration of pyrrole-based compounds in this context suggests a possible research interest in evaluating N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide for similar activities, considering the structural diversity and biological potential of pyrrole derivatives (Wright et al., 1996).

Natural Products as Drug Sources

The review of natural products as sources of new drugs highlights the enduring importance of natural and nature-inspired compounds in drug development. With a significant percentage of approved therapeutic agents being derived from or inspired by natural products, this area of research remains vital. Pyrrole-based compounds, given their presence in natural products, could contribute to the discovery of novel therapeutic agents, underscoring the potential scientific research applications of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide in developing new drugs (Newman & Cragg, 2012).

Future Directions

Pyrrole derivatives are a rich source of biologically active compounds and have been the focus of numerous research studies due to their diverse pharmacological properties . Therefore, it is likely that future research will continue to explore the synthesis and biological activity of novel pyrrole derivatives, including potentially “N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide”.

Mechanism of Action

properties

IUPAC Name

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHGCKUTENBYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.